2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride
Description
2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a cyclopropylmethoxy group at position 2 and a fluorine atom at position 5 of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide groups into target molecules. The cyclopropylmethoxy substituent adds steric bulk and moderate electron-donating effects (via the ether oxygen), while the fluorine atom enhances electrophilic substitution directing and stabilizes the sulfonyl chloride group through electron-withdrawing effects. This compound is likely employed in pharmaceutical and agrochemical research, given the prevalence of similar structures in bioactive molecules .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3S/c11-16(13,14)10-5-8(12)3-4-9(10)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZLGUNNROQYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The precursor for the sulfonyl chloride synthesis is generally 2-(cyclopropylmethoxy)-5-fluorobenzene. The cyclopropylmethoxy substituent is introduced via nucleophilic substitution of the corresponding hydroxy group on a fluorinated benzene ring with cyclopropylmethanol or its derivatives under basic conditions.
Sulfonylation Reaction
The sulfonyl chloride group is introduced by sulfonation followed by chlorination or direct sulfonyl chloride formation using reagents such as chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
- Typical Reaction Conditions:
- Solvent: Often dichloromethane (DCM) or pyridine is used as solvent and base to absorb HCl formed during the reaction.
- Temperature: Reactions are generally performed at low temperatures (0°C to room temperature) to control reactivity and avoid side reactions.
- Time: Reaction times vary from 1 to several hours depending on the scale and conditions.
Purification
The crude sulfonyl chloride product is purified by extraction, washing (with water, sodium bicarbonate, or brine), drying (e.g., with magnesium sulfate), and concentration under reduced pressure. Final purification can be achieved by column chromatography on silica gel using appropriate eluents such as dichloromethane/methanol mixtures.
Detailed Experimental Data and Findings
While direct literature specifically detailing the preparation of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride is limited, analogous sulfonyl chloride preparations provide insight into optimal conditions.
| Parameter | Typical Conditions for Sulfonyl Chloride Synthesis | Notes/References |
|---|---|---|
| Starting material | 2-(Cyclopropylmethoxy)-5-fluorobenzene | Prepared via nucleophilic substitution |
| Sulfonylation reagent | Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) | Common sulfonyl chloride sources |
| Solvent | Dichloromethane (DCM), pyridine, or tetrahydrofuran (THF) | Pyridine also acts as base to neutralize HCl |
| Temperature | 0°C to room temperature | Low temperature to avoid side reactions |
| Reaction time | 1–6 hours | Dependent on scale and reagent |
| Workup | Aqueous quenching, extraction, drying over MgSO4 | Standard organic workup |
| Purification | Column chromatography (silica gel), recrystallization | To obtain high purity |
| Yield | Generally 50–90% depending on conditions | Comparable yields reported in related sulfonyl chlorides |
Related Sulfonyl Chloride Preparations for Context
Examples of sulfonyl chloride syntheses on fluorobenzene derivatives provide useful analogies:
4-Fluorobenzene-1-sulfonyl chloride has been prepared by reaction of 4-fluorobenzene with chlorosulfonic acid or sulfuryl chloride in pyridine or dichloromethane at 0–80°C with yields ranging from 50% to 97% depending on conditions.
Reactions with amines in the presence of bases such as N,N-diisopropylethylamine or dimethylaminopyridine (DMAP) in solvents like dichloromethane or tetrahydrofuran have been reported to proceed efficiently, indicating the sulfonyl chloride intermediate's reactivity and stability under these conditions.
Summary Table of Preparation Method Parameters
| Step | Reagent/Condition | Purpose/Outcome | Yield Range (%) |
|---|---|---|---|
| Cyclopropylmethoxy introduction | Cyclopropylmethanol + base (e.g., K2CO3) | Nucleophilic substitution on fluorobenzene | Not specified |
| Sulfonylation | Chlorosulfonic acid or sulfuryl chloride | Introduction of -SO2Cl group | 50–90 |
| Solvent | Pyridine, DCM, or THF | Reaction medium and base | N/A |
| Temperature | 0 to 25°C (sometimes up to 80°C) | Control reaction rate and selectivity | N/A |
| Workup | Aqueous quench, extraction, drying | Remove impurities and isolate product | N/A |
| Purification | Column chromatography or recrystallization | Obtain pure sulfonyl chloride | High purity |
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (e.g., bromine) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols or thiols.
Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
One of the primary applications of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride is its use as a building block in the synthesis of pharmaceutical agents. The compound can be employed to introduce sulfonamide functionalities into drug candidates, which are often critical for biological activity.
Development of Selective Inhibitors
Research has shown that derivatives of sulfonyl chlorides can act as selective inhibitors for various biological targets. For instance, compounds derived from this sulfonyl chloride have been explored for their potential as inhibitors of specific enzymes, including those involved in cancer and inflammatory pathways.
Fluorescent Probes
Recent studies indicate that derivatives of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride can be modified to create fluorescent probes for biological imaging. These probes are useful in studying receptor-ligand interactions and cellular processes due to their ability to emit fluorescence upon binding to specific targets .
Case Study 1: Synthesis of Novel Inhibitors
A study investigated the synthesis of novel inhibitors based on the structure of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride. The research focused on modifying the sulfonamide moiety to enhance selectivity against specific biological targets, leading to compounds with improved potency and reduced off-target effects .
Case Study 2: Biological Evaluation
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride largely depends on its chemical reactivity:
Nucleophilic Substitution: The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form stable sulfonamide or sulfonate bonds.
Electrophilic Aromatic Substitution: The benzene ring’s electron density can be modulated by the substituents, influencing its reactivity towards electrophiles.
Comparison with Similar Compounds
Structural and Functional Analogues
5-Cyano-2-fluorobenzene-1-sulfonyl Chloride
- Key Differences: Replaces the cyclopropylmethoxy group with a cyano (-CN) substituent at position 2.
- Reactivity: The cyano group, a stronger electron-withdrawing group (EWG), increases the electrophilicity of the sulfonyl chloride compared to the cyclopropylmethoxy analogue. This enhances reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides).
- Applications : Used as a research chemical for synthesizing sulfonamide derivatives, particularly in medicinal chemistry .
Roflumilast and Related PDE4 Inhibitors
- Structure-Activity Relationship : Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) shares the cyclopropylmethoxy motif but lacks a sulfonyl chloride. Its potency as a PDE4 inhibitor is attributed to the cyclopropylmethoxy group’s balance of lipophilicity and steric effects, which improve target binding and metabolic stability .
Betaxolol Hydrochloride
- Structural Feature: Contains a 4-[2-(cyclopropylmethoxy)ethyl]phenoxy group.
- Functional Insight : Demonstrates the cyclopropylmethoxy group’s role in improving pharmacokinetic profiles (e.g., solubility, bioavailability) in beta-blockers, which may extend to sulfonyl chloride derivatives in formulation chemistry .
Substituent Effects on Reactivity and Stability
The table below summarizes key differences between the target compound and analogues:
Key Observations :
- Lipophilicity : The cyclopropylmethoxy group increases lipophilicity, which may improve membrane permeability in drug candidates but reduce aqueous solubility.
Biological Activity
2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride is characterized by the following chemical structure:
- Molecular Formula : CHClFNOS
- Molecular Weight : 251.7 g/mol
This compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with various biological targets.
The primary mechanism of action for sulfonyl chlorides, including 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride, involves the formation of covalent bonds with nucleophilic sites in proteins, particularly enzymes. This can lead to inhibition of enzyme activity, modulation of signaling pathways, or alteration of protein function.
Antitumor Activity
Recent studies have highlighted the potential of sulfonyl chlorides in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Case Study : A related compound was evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition led to decreased cell viability in various cancer cell lines, indicating a potential therapeutic application for sulfonyl chlorides in oncology .
Enzyme Inhibition
Sulfonyl chlorides are known to act as inhibitors for various enzymes, including nitric oxide synthase (NOS). The inhibition of neuronal nitric oxide synthase (nNOS) has been explored as a therapeutic strategy for neurodegenerative diseases.
- Research Findings : A study demonstrated that compounds structurally similar to 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride effectively inhibited nNOS activity, suggesting that this compound could also exhibit similar inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonyl chlorides. Modifications to the cyclopropyl and fluorobenzene moieties can significantly influence the potency and selectivity of these compounds.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against target enzymes |
| Alteration of alkyl substituents | Changes in solubility and bioavailability |
Safety and Toxicology
While assessing the biological activity, it is also essential to consider the safety profile. Sulfonyl chlorides can be hazardous due to their reactive nature. Proper handling guidelines must be established to mitigate risks associated with skin contact and inhalation .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride under varying laboratory conditions?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting the stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) and reaction time can improve yields. Evidence from analogous compounds suggests that maintaining anhydrous conditions and controlled temperatures (0–5°C during sulfonation) reduces side reactions . Purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization in dichloromethane/hexane mixtures enhances purity. Monitoring intermediates with TLC or HPLC ensures stepwise control .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm, sulfonyl chloride resonance near δ 3.8–4.2 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) paired with ESI-MS confirms molecular weight (calc. ~260.6 g/mol) and detects impurities (<1%) .
- Elemental Analysis : Validates C, H, N, S, and Cl content against theoretical values .
Q. What safety protocols should be implemented when handling 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Use corrosion-resistant equipment (glass or PTFE) due to the compound’s corrosive sulfonyl chloride group.
- Conduct reactions in fume hoods with inert gas (N) to prevent hydrolysis.
- Personal protective equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
- Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropylmethoxy group influence the sulfonation efficiency in the synthesis of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride?
- Methodological Answer : The cyclopropylmethoxy group introduces steric hindrance, slowing sulfonation at the para position. Electronic effects from the cyclopropane ring (electron-withdrawing) can stabilize transition states. Computational modeling (DFT) predicts activation energies for sulfonation pathways, while kinetic studies under varying temperatures (25–80°C) quantify rate constants. Contrast with analogs lacking the cyclopropyl group (e.g., methoxy derivatives) reveals a 15–20% yield reduction due to steric effects .
Q. What strategies can be employed to resolve contradictory reactivity data observed in nucleophilic substitution reactions involving 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride?
- Methodological Answer : Contradictions often arise from competing mechanisms (e.g., S1 vs. S2). To resolve:
- Kinetic Isotope Effects (KIE) : Compare / in deuterated solvents to identify transition-state geometry.
- Cross-Coupling Studies : React with amines (e.g., benzylamine) under controlled pH (7–9) to favor S2.
- Computational Analysis : Use Gaussian or ORCA to model transition states and identify dominant pathways .
Q. How does the spatial arrangement of substituents impact the compound’s ability to participate in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The fluorine atom at position 5 directs palladium catalysts to the ortho position, while the sulfonyl chloride acts as a leaving group. A comparative study with analogs (Table 1) shows:
| Compound | Cross-Coupling Yield (%) | Reference |
|---|---|---|
| 2-(Cyclopropylmethoxy)-5-F | 78% | |
| 2-Methoxy-5-F | 65% | |
| 2-Chloro-5-F | 82% |
Optimize by using Pd(PPh)/CsCO in THF/HO (3:1) at 80°C for 12 hours .
Data Contradiction Analysis
Q. Why do fluorinated analogs of this compound exhibit variable metabolic stability in preclinical studies?
- Methodological Answer : Fluorine’s position and local electronics determine metabolic resistance. For example:
- 5-Fluoro : Enhances stability by blocking cytochrome P450 oxidation at the meta position.
- 3-Fluoro : Less effective due to unfavorable steric interactions.
- Validate via microsomal assays (human liver microsomes, NADPH cofactor) and LC-MS metabolite profiling .
Structural and Functional Comparisons
Q. How does 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride compare to its difluoromethoxy analog in reactivity?
- Methodological Answer : Difluoromethoxy analogs (e.g., 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride) show higher electrophilicity due to stronger electron-withdrawing effects, accelerating nucleophilic substitutions by ~30%. However, cyclopropylmethoxy derivatives offer better regioselectivity in aromatic substitutions, as shown in Heck reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
